molecular formula C20H16F2N2O2 B1532292 (E)-3-(6-Fluoro-4-hydroxy-2-methylquinolin-3-YL)-N-(4-fluorophenyl)but-2-enamide CAS No. 1150271-29-6

(E)-3-(6-Fluoro-4-hydroxy-2-methylquinolin-3-YL)-N-(4-fluorophenyl)but-2-enamide

Cat. No. B1532292
M. Wt: 354.3 g/mol
InChI Key: CARZQIACBHGQCP-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(6-Fluoro-4-hydroxy-2-methylquinolin-3-YL)-N-(4-fluorophenyl)but-2-enamide, more commonly known as FHMB, is a fluorinated quinoline-based molecule that has been studied as a potential therapeutic agent for a variety of diseases. FHMB has been found to be a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. In addition, FHMB has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer activities.

Scientific Research Applications

Imaging Sigma-2 Receptor Status in Solid Tumors

A study demonstrated the synthesis and evaluation of fluorine-containing benzamide analogs for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors, indicating the relevance of fluorinated compounds in diagnostic imaging (Tu et al., 2007).

Inhibitors of Influenza A Endonuclease

Research on 3-hydroxyquinolin-2(1H)-ones derivatives highlighted their potency as inhibitors against the 2009 pandemic H1N1 influenza A endonuclease, suggesting the therapeutic potential of quinolinone derivatives in antiviral drug development (Sagong et al., 2013).

Antibacterial Applications

A novel 8-chloroquinolone derivative displayed potent antibacterial activities against both Gram-positive and Gram-negative bacteria, highlighting the significance of chloroquinolone derivatives in developing new antibiotics (Kuramoto et al., 2003).

Fluorescence Imaging and Sensing

The development of a fluorogenic chemodosimeter derived from 8-hydroxyquinoline for Hg2+-selective fluorescence enhancement in aqueous solutions demonstrates the compound's utility in environmental monitoring and chemical sensing (Song et al., 2006).

Antimicrobial and Pharmacological Studies

Studies on fluoroquinolone-based thiazolidinones have shown significant antimicrobial activities, suggesting their potential in combating infectious diseases (Patel & Patel, 2010).

properties

IUPAC Name

(E)-3-(6-fluoro-2-methyl-4-oxo-1H-quinolin-3-yl)-N-(4-fluorophenyl)but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2O2/c1-11(9-18(25)24-15-6-3-13(21)4-7-15)19-12(2)23-17-8-5-14(22)10-16(17)20(19)26/h3-10H,1-2H3,(H,23,26)(H,24,25)/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARZQIACBHGQCP-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)F)C(=CC(=O)NC3=CC=C(C=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)F)/C(=C/C(=O)NC3=CC=C(C=C3)F)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(6-Fluoro-4-hydroxy-2-methylquinolin-3-YL)-N-(4-fluorophenyl)but-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-3-(6-Fluoro-4-hydroxy-2-methylquinolin-3-YL)-N-(4-fluorophenyl)but-2-enamide

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